molecular formula C16H17N3O4S B2891434 2-(4-methylbenzenesulfonyl)-N-[(phenylcarbamoyl)amino]acetamide CAS No. 1023506-65-1

2-(4-methylbenzenesulfonyl)-N-[(phenylcarbamoyl)amino]acetamide

Cat. No.: B2891434
CAS No.: 1023506-65-1
M. Wt: 347.39
InChI Key: PLNPGGRIALYWPA-UHFFFAOYSA-N
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Description

2-(4-methylbenzenesulfonyl)-N-[(phenylcarbamoyl)amino]acetamide is an organic compound with the molecular formula C16H18N2O4S. This compound is known for its unique chemical structure, which includes a sulfonyl group attached to a benzene ring and an acetamide group. It is used in various scientific research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylbenzenesulfonyl)-N-[(phenylcarbamoyl)amino]acetamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with N-phenylcarbamoyl acetamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-methylbenzenesulfonyl)-N-[(phenylcarbamoyl)amino]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

2-(4-methylbenzenesulfonyl)-N-[(phenylcarbamoyl)amino]acetamide is used in various scientific research fields:

Mechanism of Action

The mechanism of action of 2-(4-methylbenzenesulfonyl)-N-[(phenylcarbamoyl)amino]acetamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition of enzyme activity. The acetamide group can also participate in hydrogen bonding, further stabilizing the interaction with the target protein .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(phenylcarbamoyl)amino]phenyl 4-methylbenzenesulfonate
  • 2-(4-(methylsulfonyl)phenyl)benzimidazoles

Uniqueness

2-(4-methylbenzenesulfonyl)-N-[(phenylcarbamoyl)amino]acetamide is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique balance of stability and reactivity, making it valuable in various research applications .

Properties

IUPAC Name

1-[[2-(4-methylphenyl)sulfonylacetyl]amino]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4S/c1-12-7-9-14(10-8-12)24(22,23)11-15(20)18-19-16(21)17-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,18,20)(H2,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLNPGGRIALYWPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NNC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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